2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[3-(4-BENZYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[3-(4-BENZYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzothieno-pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-BENZYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-BENZYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-BENZYLPIPERAZINO)-3-OXOPROPYL]-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other benzothieno-pyrimidine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example:
- {[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETIC ACID : Another related compound with distinct chemical properties and applications .
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: This compound has similar structural features but different biological activities.
Properties
Molecular Formula |
C25H30N4O2S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H30N4O2S/c1-17-7-8-19-20(15-17)32-25-23(19)24(31)26-21(27-25)9-10-22(30)29-13-11-28(12-14-29)16-18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3,(H,26,27,31) |
InChI Key |
KPZHQOUEIZKODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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